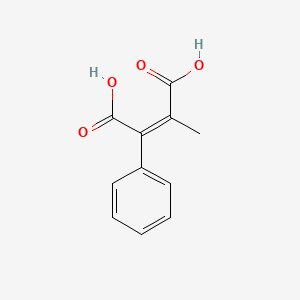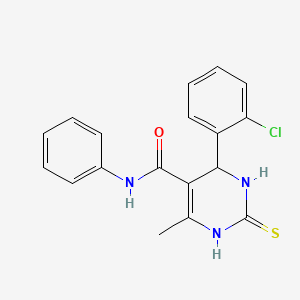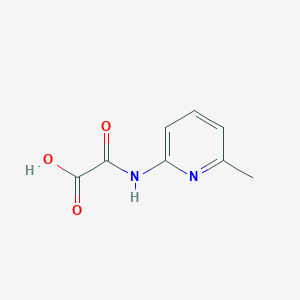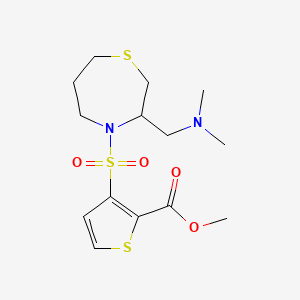
(Z)-2-methyl-3-phenylbut-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Proton Exchange Membranes for Fuel Cells
(Z)-2-methyl-3-phenylbut-2-enedioic acid: has been investigated for its potential use in proton exchange membranes (PEMs) for fuel cells. Researchers have developed low-cost composite membranes based on cross-linked poly(vinyl alcohol)/5-sulfosalicylic acid dehydrate (PVA/SSCA). These membranes offer several advantages, including significant thermal, chemical, and mechanical stability. The synthesized membranes exhibit enhanced ion exchange capacity (IEC) compared to Nafion 117, a commonly used PEM material. Additionally, they demonstrate good proton conductivity and reduced methanol permeability, making them promising candidates for direct methanol fuel cell (DMFC) applications .
Anticancer Potential
While not extensively studied, mesaconic acid derivatives have shown cytotoxic activity against human and murine cancer cell lines. Researchers have synthesized various UA-conjugated amino derivatives and evaluated their effects. Further investigations into the compound’s mechanism of action and potential therapeutic applications are warranted .
CRISPR Systems and cOA Molecules
Recent studies have highlighted the involvement of mesaconic acid in Type III CRISPR systems. These systems utilize a specialized polymerase to produce cyclic oligoadenylate (cOA) molecules from ATP. These cOA molecules play a crucial role in activating effector proteins that slow down viral replication. Understanding this interaction could have implications for antiviral strategies .
Antimicrobial Nanocomposites
Metal-containing nanocomposites are a hot topic in scientific research. Mesaconic acid could play a role in designing such materials. For instance, metal oxide nanoparticles (e.g., silica dioxide, titania dioxide, zinc oxide) have been synthesized for their antimicrobial and antiviral properties. Incorporating mesaconic acid into these nanocomposites may enhance their effectiveness .
Enzyme Modulation and Metabolic Pathways
Mesaconic acid is involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle. Its modulation could impact cellular processes and enzyme activities. Investigating its effects on specific enzymes and metabolic fluxes may reveal novel therapeutic targets or metabolic engineering strategies .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-2-methyl-3-phenylbut-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(10(12)13)9(11(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRVJWWRBMLMI-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C(=O)O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)
![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)




![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)
![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)
![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)



![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)